{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine - 1039891-92-3

{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine

Catalog Number: EVT-1727873
CAS Number: 1039891-92-3
Molecular Formula: C15H18FN5
Molecular Weight: 287.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Infectious diseases: The presence of a piperazine ring is common in many antibacterial and antifungal agents. [, , , , ]
  • Cancer: The pyrimidine moiety is found in several anticancer drugs that target kinases involved in cell proliferation. [, , ]
  • Neurological disorders: The combination of aromatic and heterocyclic rings suggests potential for targeting receptors and enzymes involved in neurological signaling pathways. [, , , , ]

[4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678)

Compound Description: RG1678 is a potent and selective GlyT1 inhibitor. It demonstrated beneficial effects in patients with schizophrenia during a phase II clinical trial. []

Relevance: While sharing the core structure of a piperazine ring substituted with a fluorine-containing aromatic ring, RG1678 differs from {3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine in several ways. Firstly, RG1678 features a trifluoromethylpyridine ring instead of a fluorophenyl ring attached to the piperazine. Additionally, it possesses a complex methanesulfonyl-substituted phenylmethanone moiety absent in {3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine. Despite these differences, both compounds exemplify the exploration of substituted piperazine derivatives in medicinal chemistry, particularly targeting neurological applications. []

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate (10f Phosphate)

Compound Description: 10f Phosphate is a teraryl oxazolidinone compound with potent antibacterial activity. It exhibits a good safety profile, improved efficacy compared to linezolid in MRSA systemic infection mice models, and high oral bioavailability. []

1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500)

Compound Description: GNE-3500 is a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. It exhibits favorable in vitro ADME properties, in vivo PK, and dose-dependent inhibition of IL-17. []

(4R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401)

Compound Description: [18F]T-401 is a positron-emission tomography (PET) imaging agent designed for monoacylglycerol lipase (MAGL). It shows high uptake in MAGL-rich regions and adequate reversibility, making it suitable for quantitative assessment of MAGL. []

Relevance: Both [18F]T-401 and {3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine share a common structural element: a piperazine ring connected to a fluorine-substituted aromatic system. In [18F]T-401, a fluoropyridine ring, rather than a fluorobenzene ring, is linked to the piperazine. This variation highlights the adaptability of the core structure and its potential for different biological targets. Furthermore, [18F]T-401 incorporates a thiazole ring and a pyrrolidinone ring, both absent in {3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine. These structural distinctions illustrate how modifications to a core scaffold can lead to diverse pharmacological profiles. []

((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone (PF-00734200)

Compound Description: PF-00734200 is a dipeptidyl peptidase IV inhibitor investigated for the treatment of type 2 diabetes. It demonstrates good oral absorption, is primarily metabolized by hydroxylation, and is eliminated through both metabolism and renal clearance. [, ]

1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one (TAK-063)

Compound Description: TAK-063 is a highly potent, selective, and orally active phosphodiesterase 10A (PDE10A) inhibitor. It shows favorable pharmacokinetics, high brain penetration, elevates striatal cAMP and cGMP levels, and suppresses PCP-induced hyperlocomotion in mice. []

Relevance: While both compounds feature a fluorine-substituted phenyl ring, their structures and biological targets diverge considerably. Unlike {3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine, TAK-063 is built around a pyridazinone core. Instead of a piperazine ring, it incorporates two pyrazole rings, indicating a different binding mode to its target, PDE10A. This comparison highlights the importance of specific structural features in achieving selectivity and potency for different therapeutic targets. []

(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169)

Compound Description: BMS-986169 is a novel, intravenous glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulator investigated for treatment-resistant depression. It exhibits high GluN2B binding affinity, good selectivity, and weak hERG channel inhibition. []

Properties

CAS Number

1039891-92-3

Product Name

{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine

IUPAC Name

[3-fluoro-4-(4-pyrimidin-2-ylpiperazin-1-yl)phenyl]methanamine

Molecular Formula

C15H18FN5

Molecular Weight

287.34 g/mol

InChI

InChI=1S/C15H18FN5/c16-13-10-12(11-17)2-3-14(13)20-6-8-21(9-7-20)15-18-4-1-5-19-15/h1-5,10H,6-9,11,17H2

InChI Key

DOGGULQIPCBSKS-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=C(C=C(C=C2)CN)F)C3=NC=CC=N3

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)CN)F)C3=NC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.